molecular formula C22H20N2O4S2 B2547191 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide CAS No. 1021227-63-3

2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2547191
CAS No.: 1021227-63-3
M. Wt: 440.53
InChI Key: SCFJBPZMSQBRJG-UHFFFAOYSA-N
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Description

This compound features a benzodioxole core linked via a thioether bridge to a thiazole ring, with an acetamide group substituted by a 1-phenylethyl moiety.

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-14(15-5-3-2-4-6-15)23-21(26)10-17-11-29-22(24-17)30-12-18(25)16-7-8-19-20(9-16)28-13-27-19/h2-9,11,14H,10,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFJBPZMSQBRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(1-phenylethyl)acetamide" generally involves multi-step processes including:

  • Formation of thiazole derivatives: : Starting with precursors like 2-aminothiazole, reactants are subjected to acylation and cyclization.

  • Incorporation of benzo[d][1,3]dioxole:

  • Acetamide functionalization: : The final step involves coupling with acetic anhydride under mild conditions to incorporate the acetamide group.

Industrial Production Methods

On an industrial scale, these reactions are optimized for yield and efficiency, often employing catalysts and controlled environments to ensure high purity. Techniques like chromatography and crystallization are utilized for purification.

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: : The compound can undergo oxidation, particularly at the benzo[d][1,3]dioxole moiety.

  • Reduction: : Reduction reactions can be applied to the thiazole ring under specific conditions.

  • Substitution: : Nucleophilic substitutions can occur, especially at the thiazole and acetamide sites.

Common Reagents and Conditions
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dichloromethane, ethanol, and water.

  • Catalysts: : Transition metal catalysts, acid and base catalysts.

Major Products Formed

Depending on the reaction, products can include modified thiazole derivatives, reduced benzo[d][1,3]dioxole systems, or substituted acetamides.

Scientific Research Applications

The compound is highly valued for its applications across various scientific domains:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules.

  • Biology: : Used in biochemical assays to study enzyme interactions.

  • Medicine: : Investigated for its potential therapeutic properties, particularly as an anti-inflammatory or anticancer agent.

  • Industry: : Applied in materials science for developing specialized polymers or coatings.

Mechanism of Action

The compound operates by interacting with specific molecular targets:

  • Molecular Targets: : Enzymes and receptor sites within cells.

  • Pathways Involved: : Its structure allows it to inhibit specific enzymes or bind to receptors, thereby modulating biochemical pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b)

  • Structure : Contains a benzodioxole-acetamide-thiazole backbone but substitutes the thioether with a benzoyl-phenyl group on the thiazole.
  • Synthesis : Prepared via HATU/DIPEA-mediated coupling of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with a thiazol-2-amine derivative (45% yield, >95% purity) .

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74)

  • Structure : Incorporates a cyclopropane-carboxamide linker and a pyrrolidinyl-benzoyl group on the thiazole.
  • Synthesis : Achieved via coupling of benzo[d][1,3]dioxol-5-yl-cyclopropanecarboxylic acid with a substituted thiazol-2-amine (20% yield) .

Phenoxymethyl-Triazole-Thiazole Derivatives (e.g., 9a–9e)

  • Structure: Features a phenoxymethyl-triazole spacer between benzimidazole and substituted thiazole-acetamide groups.
  • Synthesis : Utilized Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach triazole-thiazole moieties. Substituents on the thiazole (e.g., 4-fluorophenyl, 4-bromophenyl) modulate electronic properties .
  • Key Difference : The triazole spacer introduces hydrogen-bonding capacity, which may enhance binding affinity in biological systems.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Synthesis Yield Biological Activity (Reported) Reference
Target Compound C₂₂H₁₉N₂O₄S₂ Benzodioxole, thioether, thiazole N/A N/A
5b C₂₃H₁₇N₂O₄S Benzodioxole, benzoyl, thiazole 45% Not reported
74 C₃₄H₂₉N₃O₄S Benzodioxole, cyclopropane, thiazole 20% Anticancer (in silico)
9c (4-bromophenyl-substituted) C₂₈H₂₁BrN₆O₃S Benzimidazole, triazole, thiazole 25–30% Antibacterial
5d (benzothiazole-thioacetamide) C₁₇H₁₃N₃O₂S₂ Benzothiazole, thioether 65% Anti-inflammatory

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